Stigmastane
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Overview
Description
Stigmastane is a steroid fundamental parent.
Scientific Research Applications
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Based on the refined search, here are the scientific research applications of Stigmastane, categorized under various subheadings:
Cytotoxicity and Cancer Research
- Cytotoxic Constituents from Aglaia eximia : A stigmastane steroid was isolated and tested for cytotoxic effects against murine leukemia cells, showing potential for cancer research (Harneti et al., 2014).
- Steroids from Commiphora mukul : Stigmastane-type steroids were found to display antiproliferative effects against human prostate cancer cells via induction of apoptosis (Shen et al., 2012).
Anti-inflammatory Properties
- Steroids from Alchornea floribunda Leaves : Stigmastane steroids from this plant showed significant anti-inflammatory activities in both in vitro and in vivo models (Okoye et al., 2010).
- Inhibition of Inflammation by Steroids : Oxygenated stigmastane-type sterols were found to have marked inhibitory activity against inflammation induced by tetradecanoylphorbol-13-acetate in mice (Kimura et al., 1995).
Pharmacological Applications
- Stigmastane Steroids from Vernonia amygdalina : These compounds showed various biological activities, potentially promising for medicinal chemistry (Jisaka et al., 1993).
- Immunosuppressive Properties of Sterol Hydroperoxides : Derivatives of stigmastane displayed immunosuppressive properties, suggesting potential therapeutic applications (Morel & Guyot, 1987).
Antimicrobial Activity
- Antimicrobial Constituents from Ailanthus altissima : Stigmastane-type sterols from this plant exhibited antimicrobial activity (Zhao et al., 2005).
Bioactive Principles
- Constituents and Bioactive Principles of Polygonum chinensis : Stigmastane compounds from this plant were identified to have anti-inflammatory and anti-allergic properties (Tsai et al., 1998).
properties
CAS RN |
601-58-1 |
---|---|
Molecular Formula |
C29H52 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
GKBHKNPLNHLYHT-LWQAOISPSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.